molecular formula C9H8O5 B1507955 6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 873378-07-5

6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B1507955
CAS No.: 873378-07-5
M. Wt: 196.16 g/mol
InChI Key: JIRJNRNKJIUAGM-UHFFFAOYSA-N
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Description

6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a chemical compound with the molecular formula C9H8O4. It is a derivative of benzodioxine and contains hydroxyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic conditions. For example, starting with a suitable dihydrobenzodioxine derivative, the compound can be synthesized through a series of reactions including oxidation and esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid may be used to study enzyme mechanisms or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor for drug development. Its structural similarity to other biologically active compounds may make it useful in designing new therapeutic agents.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing its binding affinity and activity.

Molecular Targets and Pathways:

  • Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It could bind to receptors and modulate their activity.

Comparison with Similar Compounds

  • Trolox: A vitamin E derivative with antioxidant properties.

  • Indole derivatives: Compounds with similar ring structures used in various chemical syntheses.

Uniqueness: 6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is unique due to its specific combination of hydroxyl and carboxylic acid groups on the benzodioxine ring. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

6-hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2,10H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRJNRNKJIUAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724313
Record name 6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873378-07-5
Record name 6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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